
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
説明
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 . This compound is typically in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives like ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through various methods. One common approach is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversions of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring attached to a phenyl group and a carboxylate group . The pyrrole ring is substituted at the 2 and 5 positions with methyl groups .
Physical And Chemical Properties Analysis
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a powder at room temperature . It has a molecular weight of 243.3 and a molecular formula of C15H17NO2 .
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate and related compounds involves various methods, such as amination and standard ring synthesis procedures. These methods result in compounds like ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, which are analyzed using X-ray crystallographic analysis (Cirrincione et al., 1987).
- Characterization and Properties : Spectroscopic techniques such as NMR, UV-Visible, and FT-IR are used to characterize these compounds. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized, showing properties suitable for the formation of new heterocyclic compounds (Singh et al., 2014).
Potential Applications in Material Science
- Non-Linear Optical Materials : Some derivatives, like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibit properties making them suitable for non-linear optical (NLO) applications. This is inferred from their hyperpolarizability values (Singh et al., 2014).
- Structural and Reactivity Analysis : Detailed vibrational analysis, such as potential energy distribution (PED) studies, are conducted to understand the molecular structure and reactivity of these compounds. This analysis is crucial for their application in material science (Singh et al., 2015).
Advanced Theoretical Studies
- Quantum Chemical Calculations : Density Functional Theory (DFT) and Atoms in Molecules (AIM) theories are applied to study the properties and interactions in compounds like ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies help in understanding the formation of dimers and the nature of molecular interactions (Singh et al., 2013).
Potential in Developing New Heterocyclic Compounds
- Reactivity for Heterocyclic Formation : Compounds like ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate show reactivity that favors the formation of new heterocyclic compounds, such as pyrazoline and oxazoline, which are important in various chemical and pharmaceutical applications (Singh et al., 2013).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCSWPBLZPWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372446 | |
| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
76546-68-4 | |
| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



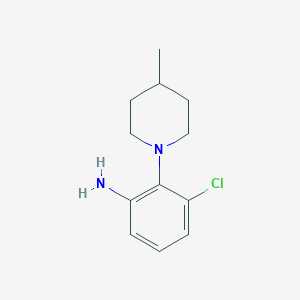
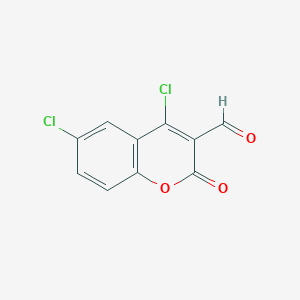

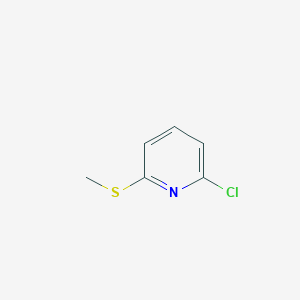
![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
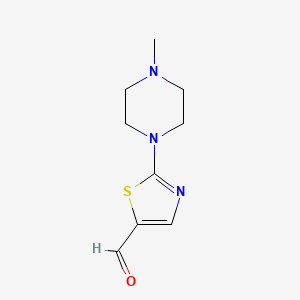
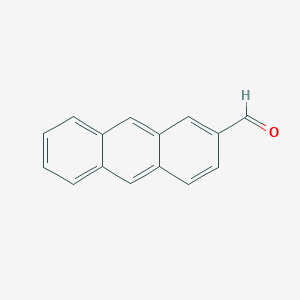
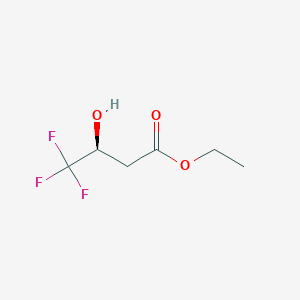
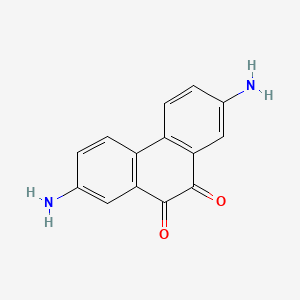
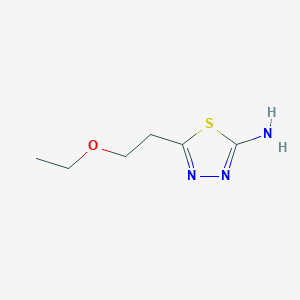
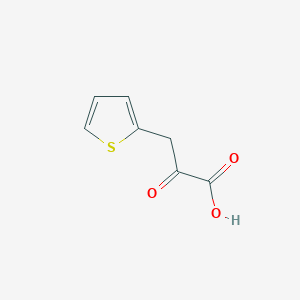
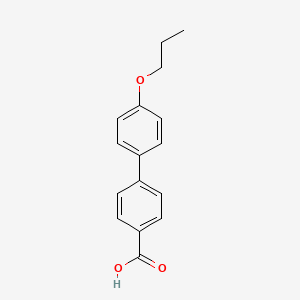
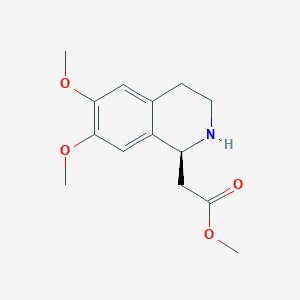
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)